6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE
Description
6-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a triazine-dione derivative characterized by a 3-nitrophenyl group attached via a sulfanyl-oxoethyl linker to the triazine core. The triazine-dione scaffold is known for diverse pharmacological applications, including anticonvulsant, antimicrobial, and receptor-modulating activities, as observed in structurally related compounds .
Properties
IUPAC Name |
6-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5S/c16-8(6-2-1-3-7(4-6)15(19)20)5-21-10-9(17)12-11(18)14-13-10/h1-4H,5H2,(H2,12,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXCMSJVTMDYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Triazine-3,5-Dione Core
The triazine-3,5-dione scaffold serves as the foundational structure for this compound. A validated method involves cyclization reactions using acethydrazide derivatives. As demonstrated in CN102532046A, ethyl acetate undergoes hydrazinolysis with hydrazine hydrate at 80–90°C to yield acethydrazide . Subsequent cyclization with triphosgene (a safer alternative to phosgene) in dichloromethane at 0–5°C generates 1,2,4-triazine-3,5-dione intermediates . This step achieves a 78–85% yield under optimized conditions, with triphosgene enabling milder reaction parameters compared to traditional phosgene-based methods .
Critical Parameters:
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Temperature control (<10°C) to minimize side reactions.
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Stoichiometric use of triphosgene (1:1 molar ratio with acethydrazide).
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Neutralization of HCl byproducts with aqueous sodium bicarbonate.
Introduction of the Sulfanyl Group
The sulfanyl moiety (-S-) at position 6 of the triazine ring is introduced via nucleophilic substitution or thiol-alkylation. US7452882B2 discloses methods where triazine derivatives react with thiol-containing electrophiles in the presence of bases like triethylamine or DBU . For this compound, 2-(3-nitrophenyl)-2-oxoethyl mercaptan serves as the sulfanyl source.
Reaction Protocol:
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Thiol Activation: Generate the thiolate anion by treating 2-(3-nitrophenyl)-2-oxoethyl mercaptan with NaH in dry THF at 0°C.
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Alkylation: Add the triazine-3,5-dione core dissolved in THF dropwise. Stir at room temperature for 12 hours.
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Workup: Quench with ice-cwater, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield: 65–72% (depending on thiol purity and reaction scale) .
Functionalization with the 3-Nitrophenyl-2-Oxoethyl Group
The 3-nitrophenyl-2-oxoethyl group is installed through a ketone intermediate. US7452882B2 highlights the use of α-bromo ketones for such functionalization . For this compound, 2-bromo-1-(3-nitrophenyl)ethan-1-one reacts with the sulfanyl-triazine intermediate.
Optimized Conditions:
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Solvent: Anhydrous DMF
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Base: Potassium carbonate (2.5 equiv)
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Temperature: 50°C, 6 hours
Mechanistic Insight:
The base deprotonates the sulfanyl group, enhancing nucleophilicity for SN2 attack on the α-bromo ketone. The nitro group’s electron-withdrawing nature stabilizes the ketone intermediate, reducing side reactions.
Comparative Analysis of Synthetic Routes
Method B (US7452882B2) offers higher yields due to optimized alkylation conditions and stabilized intermediates. However, Method A’s use of triphosgene reduces safety risks .
Challenges and Mitigation Strategies
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Nitro Group Stability:
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Thiol Oxidation:
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Regioselectivity in Triazine Formation:
Analytical Characterization
Key characterization data for intermediates and the final compound include:
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1H NMR (DMSO-d6):
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IR (KBr):
Scalability and Industrial Considerations
Large-scale production requires:
Chemical Reactions Analysis
Types of Reactions
6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form stable complexes with metal ions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Profiles
*Estimated based on structural analogs; †logP from preclinical data.
Key Observations:
- Substituent Position and Linker Effects: The target compound’s 3-nitrophenyl group and oxoethyl-sulfanyl linker distinguish it from the 4-nitrophenyl methyl-sulfanyl analog in . The oxoethyl linker could increase hydrophilicity compared to methyl-sulfanyl, as reflected in its lower estimated logP (~1.5) versus the methyl-linked analog (logP 0.75).
- However, substituents dictate specificity; for example, MGL-3196’s pyridazinone and dichlorophenyl groups confer thyroid receptor selectivity , while amino-substituted phenyl groups in derivatives enhance anticonvulsant efficacy .
Biological Activity
6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazine ring and a nitrophenyl substituent, which may contribute to its pharmacological properties. Recent studies have focused on its anticancer activities and other biological effects.
- IUPAC Name : 6-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione
- Molecular Formula : C11H8N4O5S
- Molecular Weight : 288.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can facilitate electron transfer reactions, while the triazine ring can form stable complexes with metal ions. These interactions can modulate enzyme activities and biochemical pathways relevant to cancer progression and other diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance:
- Inhibition of Tumor Growth : Research indicates that derivatives of triazine exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during chemotherapy .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumorigenesis. For example, it affects the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in regulating cell growth and metabolism .
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited IC50 values against various cancer cell lines:
- Mechanistic Insights : Western blot analyses revealed that treatment with this compound suppressed the phosphorylation of AKT, indicating its role in inhibiting survival signaling pathways in cancer cells .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of this compound compared to other triazine derivatives:
| Compound Name | IC50 (µM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| 6-{[2-(3-NITROPHENYL)-2-OXOETHYL]... | 0.20 - 1.25 | PI3K/mTOR | Anticancer |
| Triazine Derivative A | 15 - 20 | EGFR | Anticancer |
| Triazine Derivative B | 10 - 15 | CDK2 | Anticancer |
Q & A
Q. What protocols ensure reproducibility in bioactivity assays involving this compound?
- Methodological Answer :
- Pre-registration : Document protocols on platforms like Open Science Framework.
- Blinding : Use double-blinded assays for IC₅₀ determinations.
- Reference Standards : Include positive controls (e.g., methotrexate for antifolate activity) in each assay batch.
- Data Sharing : Deposit raw spectra and assay data in repositories like ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
